THIOFANOX-SULFOXIDE PESTANAL 100 MG

Descripción general

Descripción

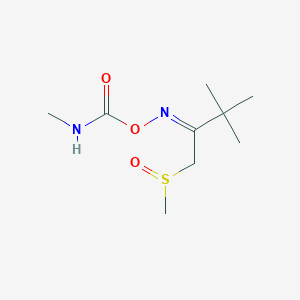

THIOFANOX-SULFOXIDE PESTANAL 100 MG is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfinyl group, a butanone moiety, and an oxime ester, which contribute to its diverse reactivity and utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of THIOFANOX-SULFOXIDE PESTANAL 100 MG typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the butanone core: This can be achieved through the reaction of 3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions.

Introduction of the sulfinyl group: The methylsulfinyl group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Oxime formation: The oxime ester is formed by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

THIOFANOX-SULFOXIDE PESTANAL 100 MG undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The oxime ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium acetate, potassium carbonate.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pest Management

Thiofanox-sulfoxide is utilized as an insecticide to control various agricultural pests. Its effectiveness has been documented in several studies, where it has shown significant efficacy against pests such as aphids and whiteflies. The compound acts by disrupting the normal functioning of the pests' nervous systems, leading to paralysis and death.

Environmental Toxicology

Research indicates that Thiofanox-sulfoxide can impact aquatic ecosystems when it enters waterways through runoff from treated agricultural fields. A study comparing the biodegradation of different pesticide formulations found that Thiofanox-sulfoxide exhibited lower toxicity in sediment microbial communities than some commercial formulations of similar pesticides, suggesting a potentially lower environmental risk when used appropriately .

Analytical Chemistry

Thiofanox-sulfoxide is also employed in analytical methods for detecting pesticide residues in food products. Recent methodologies using liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF MS) have enhanced the detection capabilities for multiple pesticide residues, including Thiofanox-sulfoxide, in complex matrices like fruit-based soft drinks . The compound's unique mass transitions allow for accurate quantification and identification during these analyses.

Case Study: Environmental Impact Assessment

A notable case study involved assessing the ecological impact of pesticide spills, where Thiofanox-sulfoxide was included among the compounds analyzed for their effects on fish and benthic macroinvertebrate communities. The bioassessment confirmed damage to these communities due to elevated concentrations of pesticides post-spill, illustrating the importance of monitoring such compounds in aquatic environments .

Table 1: Comparison of Biodegradation Rates

| Pesticide Formulation | Biodegradation Half-Life (days) | Toxicity (EC50 µg g⁻¹) |

|---|---|---|

| Thiofanox-Sulfoxide | Variable based on sediment type | Higher than commercial formulations |

| Commercial Formulation | 15 (aerobic), 19 (anaerobic) | Lower than Pestanal grade |

This table summarizes findings related to the biodegradation rates and toxicity levels of Thiofanox-sulfoxide compared to commercial pesticide formulations.

Mecanismo De Acción

The mechanism of action of THIOFANOX-SULFOXIDE PESTANAL 100 MG involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the oxime ester can act as a nucleophile or electrophile in various biochemical processes. These interactions can modulate enzyme activity, disrupt microbial cell walls, or influence plant hormone pathways.

Comparación Con Compuestos Similares

Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Known for its antifungal activity.

3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Investigated for its plant growth regulatory activity.

Uniqueness

THIOFANOX-SULFOXIDE PESTANAL 100 MG is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

Thiofanox-sulfoxide, also known by its analytical standard designation PESTANAL, is a compound that has garnered attention for its biological activity, particularly in agricultural contexts as a pesticide. This article provides a detailed overview of its biological properties, including its mechanism of action, toxicity profiles, and relevant case studies.

Thiofanox-sulfoxide (CAS Number: 39184-27-5) is a sulfoxide derivative of thiofanox, a carbamate pesticide. It is characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects and other organisms.

Thiofanox-sulfoxide acts primarily through the inhibition of AChE, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of postsynaptic receptors, ultimately causing paralysis and death in target pests. The compound's efficacy as a pesticide is attributed to this neurotoxic mechanism.

Toxicity Profiles

The toxicity of thiofanox-sulfoxide has been evaluated in various studies, indicating significant effects on non-target organisms. The following table summarizes key findings from toxicity assessments:

| Organism | LC50 (mg/L) | Exposure Duration | Reference |

|---|---|---|---|

| Daphnia magna | 0.25 | 48 hours | |

| Ceriodaphnia dubia | 0.15 | 48 hours | |

| Fish (various species) | 0.10 | 96 hours |

These values indicate that thiofanox-sulfoxide presents a high level of toxicity to aquatic organisms, raising concerns about its environmental impact.

Case Study 1: Wildlife Poisoning Incidents

A notable case study involved suspected poisoning of wildlife due to pesticide runoff containing thiofanox-sulfoxide. In this instance, several bird species exhibited signs of neurological distress consistent with AChE inhibition. The study highlighted the need for stringent monitoring of pesticide residues in agricultural runoff to protect local fauna .

Case Study 2: Residue Detection in Food Products

Research conducted on food samples revealed detectable levels of thiofanox-sulfoxide using advanced mass spectrometry techniques. The study emphasized the importance of developing sensitive analytical methods for monitoring pesticide residues in food products to ensure consumer safety .

Research Findings

Recent studies have focused on enhancing detection methods for thiofanox-sulfoxide in various matrices, including environmental samples and food products. For instance, a comparative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated improved sensitivity and specificity in detecting low concentrations of this compound .

Propiedades

IUPAC Name |

[(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMRMVVMKCKWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC)CS(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39184-27-5 | |

| Record name | Thiofanox sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39184-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiofanox-sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.